molecular formula C20H33BrN2O3S B12204919 [(4-Bromo-3-pentyloxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine

[(4-Bromo-3-pentyloxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine

Cat. No.: B12204919
M. Wt: 461.5 g/mol
InChI Key: MRCQVVOYZRUEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-pentyloxyphenyl)sulfonyl)amine is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a brominated phenyl group, a pentyloxy side chain, and a sulfonyl group attached to a tetramethylpiperidyl amine moiety. The unique structure of this compound makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-pentyloxyphenyl)sulfonyl)amine typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of a pentyloxy group. The sulfonyl group is then added through a sulfonation reaction, and finally, the tetramethylpiperidyl amine moiety is attached via a coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-pentyloxyphenyl)sulfonyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the phenyl ring .

Scientific Research Applications

(4-Bromo-3-pentyloxyphenyl)sulfonyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-pentyloxyphenyl)sulfonyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Bromo-3-pentyloxyphenyl)sulfonyl)amine include other sulfonyl-substituted phenyl derivatives and piperidyl amines. Examples include:

  • (4-Chloro-3-pentyloxyphenyl)sulfonyl)amine
  • (4-Methyl-3-pentyloxyphenyl)sulfonyl)amine.

Uniqueness

The uniqueness of (4-Bromo-3-pentyloxyphenyl)sulfonyl)amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, pentyloxy side chain, and sulfonyl group, along with the tetramethylpiperidyl amine moiety, makes this compound particularly versatile and valuable for various applications.

Properties

Molecular Formula

C20H33BrN2O3S

Molecular Weight

461.5 g/mol

IUPAC Name

4-bromo-3-pentoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C20H33BrN2O3S/c1-6-7-8-11-26-18-12-16(9-10-17(18)21)27(24,25)22-15-13-19(2,3)23-20(4,5)14-15/h9-10,12,15,22-23H,6-8,11,13-14H2,1-5H3

InChI Key

MRCQVVOYZRUEGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.